7-(3-chloro-2-methylphenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
7-(3-chloro-2-methylphenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H17ClN4OS and its molecular weight is 408.9. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Compounds from the 1,2,4-triazolo[4,3-a]pyrazine family, similar to the requested compound, have been studied for their anticonvulsant properties. For instance, Kelley et al. (1995) synthesized several 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which exhibited potent activity against maximal electroshock-induced seizures in rats, indicating their potential as anticonvulsant agents (Kelley et al., 1995).
Synthetic Methodology and Derivatives
Research by Schneller and May (1978) focused on the synthesis of 8-substituted- and 3-methyl-8-substituted-s-triazolo[4,3-a]-pyrazines, serving as model molecules for an isomer of formycin and its derivatives. This highlights the compound's relevance in synthetic chemistry (Schneller & May, 1978).
Pharmaceutical Agent Analysis
A study conducted by Netosova et al. (2021) developed a quantification method for a substance closely related to the requested compound, indicating its potential as a pharmaceutical agent and the importance of accurate quantification in pharmaceutical research (Netosova et al., 2021).
Antibacterial Activity
Research involving triazolo[4,3-a]pyrazin derivatives has shown potential in antibacterial applications. For instance, Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which showed antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).
Pharmacological Applications
Kulikovska et al. (2014) suggested an effective synthesis scheme for 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, indicating their interest as potential pharmacological objects with various activities like cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective (Kulikovska et al., 2014).
properties
IUPAC Name |
7-(3-chloro-2-methylphenyl)-3-[(4-ethenylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c1-3-15-7-9-16(10-8-15)13-28-21-24-23-19-20(27)25(11-12-26(19)21)18-6-4-5-17(22)14(18)2/h3-12H,1,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQLFDDMPSDPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)C=C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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